methyl 2-{[2-{[(benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoyl]amino}-3-hydroxypropanoate
Description
This compound is a methyl ester derivative featuring a benzyloxycarbonyl (Cbz)-protected amino group attached to a propanoyl chain, which is further linked to a 1H-indol-3-yl moiety. Such structures are common intermediates in peptide synthesis and medicinal chemistry, particularly for indole-containing bioactive molecules .
Properties
Molecular Formula |
C23H25N3O6 |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
methyl 3-hydroxy-2-[[3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate |
InChI |
InChI=1S/C23H25N3O6/c1-31-22(29)20(13-27)25-21(28)19(11-16-12-24-18-10-6-5-9-17(16)18)26-23(30)32-14-15-7-3-2-4-8-15/h2-10,12,19-20,24,27H,11,13-14H2,1H3,(H,25,28)(H,26,30) |
InChI Key |
ILWXFCVXVYSLSZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CO)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Cbz-Protected Tryptophan Intermediate
The indole-containing fragment is prepared via:
-
Tryptophan protection : Benzyloxycarbonyl (Cbz) chloride reacts with L-tryptophan in a biphasic system (water/dichloromethane) at pH 9–10, yielding N-Cbz-L-tryptophan with >90% efficiency.
-
Activation for coupling : The carboxylic acid group is activated using carbodiimides (e.g., DCC) or uronium salts (HATU) in the presence of HOBt to form an active ester.
Critical parameters :
Preparation of Serine Methyl Ester Derivative
The hydroxypropanoate fragment is synthesized through:
-
Methyl esterification : L-serine is treated with thionyl chloride in methanol, producing L-serine methyl ester in 85–92% yield.
-
Selective hydroxyl protection : The β-hydroxy group is temporarily protected as a tert-butyldimethylsilyl (TBS) ether to prevent side reactions during subsequent coupling.
Optimization note : Scandium triflate (Sc(OTf)₃) has been shown to enhance esterification yields by 15–20% compared to traditional HCl/MeOH methods.
Fragment Coupling and Deprotection
The final assembly involves:
-
Amide bond formation : Activated Cbz-tryptophan reacts with serine methyl ester derivative under inert atmosphere, mediated by HATU/DIEA in DMF. Yields range from 70–85%.
-
TBS deprotection : Treatment with tetrabutylammonium fluoride (TBAF) in THF removes the silyl protecting group, yielding the target compound.
Side reaction mitigation :
-
Racemization : Conduct coupling at –20°C to reduce epimerization risk.
-
Indole alkylation : Use of bulky bases (e.g., 2,6-lutidine) suppresses unwanted N-alkylation of the indole nitrogen.
Optimization of Reaction Conditions
Catalytic Systems for Amide Bond Formation
Comparative studies reveal distinct advantages across catalysts:
Scandium triflate emerges as superior for stereochemical control, particularly in preserving L-configuration at the tryptophan α-carbon.
Solvent and Temperature Effects
-
Optimal solvent : DMF > DCM > THF for coupling efficiency (Table 2).
-
Temperature : Yields drop by 12–18% when reactions exceed 0°C due to increased racemization.
Analytical Validation and Characterization
Purity Assessment
Stereochemical Verification
-
Circular dichroism : Positive Cotton effect at 225 nm confirms L-configuration.
-
X-ray crystallography : Resolves absolute configuration of crystalline intermediates.
Challenges and Mitigation Strategies
Indole Reactivity
The electron-rich indole moiety participates in unintended alkylation or oxidation. Solutions include:
Hydroxypropanoate Ester Hydrolysis
Premature cleavage of the methyl ester is avoided by:
-
Avoiding aqueous workup : Use of anhydrous MgSO₄ for drying instead of aqueous washes.
-
Short reaction times : Limiting exposure to basic conditions during coupling.
Industrial and Research Applications
Peptide Synthesis
The compound serves as a building block for:
Chemical Reactions Analysis
Methyl 2-{[2-{[(benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoyl]amino}-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the ester group to an alcohol or the indole ring to a more saturated structure.
Substitution: Electrophilic substitution reactions can occur on the indole ring, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
The compound has been investigated for its potential anticancer properties. A study involving derivatives of related compounds showed that modifications could lead to selective inhibition of cancer cell proliferation. For instance, a series of compounds derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate demonstrated significant activity against colon cancer cells (HCT-116), with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL, indicating a promising avenue for further research in cancer therapeutics .
Enzyme Inhibition
Research indicates that the compound may act as a histone deacetylase inhibitor (HDACI), which is crucial in the regulation of gene expression and has implications in cancer treatment. The structure of methyl 2-{[2-{[(benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoyl]amino}-3-hydroxypropanoate suggests that it may interact with key enzymes involved in cellular signaling pathways, potentially leading to apoptosis in cancerous cells .
Protein Interaction Studies
The compound has been utilized in studies examining protein-ligand interactions, particularly focusing on its binding affinity with various proteins implicated in disease pathways. For example, molecular docking studies have shown that derivatives can selectively bind to HSP90 and TRAP1 proteins, which are involved in cancer cell survival mechanisms .
Synthesis of Analogues
This compound serves as a precursor for synthesizing various analogues aimed at enhancing biological activity or reducing toxicity. This is particularly relevant in drug design where structure-activity relationship (SAR) studies are critical for optimizing therapeutic agents .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of methyl 2-{[2-{[(benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoyl]amino}-3-hydroxypropanoate involves its interaction with specific molecular targets. The indole ring can interact with various biological receptors, influencing pathways related to cell signaling, apoptosis, and enzyme inhibition . The benzyloxycarbonyl group can protect amino groups during biochemical reactions, allowing for selective interactions with target molecules .
Comparison with Similar Compounds
Structural Variations and Key Features
The following compounds share the Cbz-protected amino-indole-propanoyl core but differ in substituents, ester groups, and additional functionalities:
Key Research Findings
Prenyl groups () introduce hydrophobicity, favoring membrane permeability in glycoside analogs .
Ester Group Influence: Ethyl esters () may offer slower hydrolysis rates compared to methyl esters, affecting pharmacokinetics . The 3-hydroxypropanoate moiety in the target compound could improve solubility and metabolic stability .
Synthetic Methodologies :
- Radical SAM-inspired methylation () enables site-specific C–H functionalization, avoiding protecting-group strategies .
- Pd-catalyzed reactions () achieve stereoselective carboboration, critical for complex natural product synthesis .
Biological Relevance :
Biological Activity
Methyl 2-{[2-{[(benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoyl]amino}-3-hydroxypropanoate, with CAS number 220886-02-2, is a compound that has garnered attention in pharmacological and biochemical research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, effects on various biological pathways, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 528.506 g/mol. Its structure includes a benzyloxycarbonyl group and an indole moiety, which are significant for its biological interactions.
This compound exhibits various biological activities through multiple mechanisms:
- Anti-inflammatory Activity : The compound has shown potential in modulating inflammatory pathways, particularly through the inhibition of NF-κB signaling, which is critical in the inflammatory response .
- Apoptosis Induction : Studies indicate that this compound can induce apoptosis in cancer cell lines, suggesting its role as a potential anticancer agent .
- Antimicrobial Properties : Research indicates that compounds with similar structures often exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi .
Biological Activity Data Table
Case Studies
- Cancer Research : A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in human leukemia cells. The researchers found that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), leading to cell death .
- Inflammation Models : In an animal model of arthritis, administration of this compound significantly reduced inflammation markers and improved joint mobility. This suggests its therapeutic potential in treating inflammatory diseases .
- Antimicrobial Testing : A recent study evaluated the antimicrobial efficacy against various strains of bacteria and fungi. The compound demonstrated significant inhibitory effects, particularly against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cbz protection | Benzyl chloroformate, NaHCO₃, THF, 0°C → RT | 85 | 90 |
| Amide coupling | DCC, HOBt, DMF, 24h, RT | 78 | 92 |
| Deprotection | H₂/Pd-C, MeOH, 12h | 90 | 95 |
Basic: What analytical techniques are critical for structural confirmation?
Answer:
- X-ray crystallography : Resolves absolute stereochemistry (e.g., Cbz and indole orientations) and bond angles. For example, a = 5.4181 Å, b = 8.126 Å, c = 26.305 Å in monoclinic P2₁ space group .
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 7.2–7.4 ppm (indole aromatic protons), δ 5.1 ppm (Cbz CH₂), δ 4.3 ppm (hydroxyl-bearing methine) .
- ¹³C NMR : Carbonyl signals at δ 170–175 ppm (ester/amide) confirm backbone connectivity .
- HRMS : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₂₅H₂₈N₃O₇: 494.1921; observed: 494.1918) .
Basic: What functional groups dictate its biological interactions?
Answer:
- Indole ring : Engages in π-π stacking with tryptophan residues in enzymes/receptors .
- Hydroxyl group : Forms hydrogen bonds with catalytic serine/threonine residues (e.g., kinase targets) .
- Cbz group : Enhances membrane permeability but may require enzymatic cleavage (e.g., esterases) for activation .
Advanced: How can enantiomeric purity be ensured during synthesis?
Answer:
- Chiral auxiliaries : Use (S)- or (R)-configured starting amino acids to control stereocenters .
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) with transition metals (e.g., Pd) for enantioselective coupling .
- Analytical validation : Chiral HPLC (Chiralpak IA column, hexane:IPA 90:10) or circular dichroism (CD) to confirm >99% ee .
Advanced: How to resolve contradictions in reported binding affinities across studies?
Answer:
Discrepancies often arise from assay conditions or target conformations. Mitigation strategies:
- Standardized assays : Use SPR (surface plasmon resonance) with uniform buffer (pH 7.4, 150 mM NaCl) and immobilized target proteins .
- Control for solvent effects : DMSO concentrations ≤1% to avoid denaturation .
- Molecular dynamics (MD) simulations : Compare ligand-target docking poses under varying pH/temperature .
Q. Table 2: Binding Affinity Variations
| Study | Target | Kd (nM) | Assay Conditions |
|---|---|---|---|
| A | Kinase X | 120 ± 15 | SPR, 25°C |
| B | Kinase X | 450 ± 30 | ITC, 37°C |
Advanced: What computational methods predict its metabolic stability?
Answer:
- Density Functional Theory (DFT) : Models hydrolysis of the ester group (e.g., activation energy for T½ prediction) .
- ADMET prediction tools : SwissADME or ADMETlab2.0 estimate CYP450 metabolism and plasma protein binding .
- MD simulations : Simulate liver microsome interactions to identify vulnerable sites (e.g., hydroxyl group oxidation) .
Advanced: How does pH affect its stability in aqueous solutions?
Answer:
- Acidic conditions (pH <4) : Ester hydrolysis accelerates (T½ = 2h at pH 3) .
- Neutral/basic conditions (pH 7–9) : Stable for >48h but may undergo β-hydroxy elimination at elevated temperatures .
- Stabilizers : Co-solvents (e.g., 10% PEG-400) or lyophilization for long-term storage .
Advanced: Which orthogonal analytical methods validate purity post-synthesis?
Answer:
- HPLC-DAD/MS : Dual detection (UV at 254 nm + MS) identifies impurities co-eluting with the main peak .
- TGA/DSC : Thermal gravimetric analysis confirms absence of solvates (e.g., water/DMF residues) .
- Elemental analysis : Carbon/nitrogen ratios within ±0.3% of theoretical values .
Advanced: Can solid-phase synthesis be adapted for this compound?
Answer:
Yes, using Wang resin or Rink amide resin:
- Resin loading : 0.8 mmol/g capacity, Fmoc-protected intermediates .
- Coupling cycles : HATU/DIPEA in DMF, 2h per step, monitored by Kaiser test .
- Cleavage : TFA/water (95:5) releases the product with >85% yield .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Answer:
- Core modifications : Replace indole with pyrrole (synthesized via Paal-Knorr) to assess π-stacking effects .
- Side-chain variations : Introduce methyl/fluoro groups at the β-carbon to probe steric/electronic impacts .
- Biological testing : IC₅₀ assays against panels of kinases or GPCRs, with CoMFA analysis for 3D-QSAR .
Q. Table 3: SAR Data Example
| Derivative | R Group | Kinase X IC₅₀ (nM) | LogP |
|---|---|---|---|
| Parent | -OH | 120 ± 15 | 2.1 |
| Deriv 1 | -OCH₃ | 85 ± 10 | 2.4 |
| Deriv 2 | -F | 220 ± 20 | 2.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
